2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzylamino group at position 2, a methyl group at position 8, and a phenyl group at position 4.
Preparation Methods
The synthesis of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2 and 7 via pyrimidinylguanidines. The regioselective introduction of various substituents at position 4 is achieved through triazine ring closure with corresponding aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of phosphoinositol 3-kinases (PI3Kα), which are involved in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a promising anticancer agent.
Comparison with Similar Compounds
2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with antimetabolite properties.
Pyrazolo[5,1-c]triazines: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
1,3,5-Triazines: These compounds have been widely studied for their medicinal properties, including anticancer and antifungal activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Biological Activity
The compound 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O with a molecular weight of 298.35 g/mol. The structure features a pyrimidine ring fused with a triazine moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The method often includes condensation reactions followed by cyclization processes to form the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and triazine possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported at concentrations as low as 256 µg/mL .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2-(Benzylamino)-8-methyl... | E. coli | 256 |
2-(Benzylamino)-8-methyl... | S. aureus | 256 |
Anticancer Activity
Research indicates that compounds containing the pyrimidine and triazine frameworks exhibit anticancer properties. They are believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. Specific studies have highlighted their potential in treating various types of cancers through mechanisms that involve modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Interaction with DNA : It can intercalate into DNA strands, disrupting replication and transcription processes.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.
Case Studies
A notable case study involved testing the compound's effects on human cancer cell lines. The results indicated significant reductions in cell viability at varying concentrations over a period of 48 hours. Cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, suggesting a halt in progression due to the compound's action .
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-benzylimino-8-methyl-4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N5O/c1-14-12-17(26)25-18(16-10-6-3-7-11-16)23-19(24-20(25)22-14)21-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3,(H2,21,22,23,24) |
InChI Key |
NQRYQBNILYHWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CC=CC=C4 |
solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.